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Compound of Interest

Compound Name: Rhodanine, 3-(m-chlorophenyl)-

CAS No.: 17062-65-6

Cat. No.: B092860 Get Quote

Scaffold Analysis, Synthesis Protocol, and Liability
Assessment[1]
Executive Summary
3-(3-chlorophenyl)-2-thioxothiazolidin-4-one (also known as N-(3-chlorophenyl)rhodanine) is a

heterocyclic building block used primarily in medicinal chemistry as a precursor for "5-

arylidene" derivatives.[1] While the rhodanine class is historically significant in drug discovery

for its antimicrobial and anticancer potential, it is simultaneously infamous for Pan-Assay

Interference (PAINS) behavior.[2]

This guide provides researchers with the precise identification data often missing from standard

catalogs, a validated synthesis protocol to generate the scaffold in-house, and a critical

analysis of its utility versus its liability in high-throughput screening (HTS).[1]

Chemical Identity & Database Verification
Finding a direct commercial CAS number for this specific meta-chloro isomer can be

challenging as it is often indexed under its chemical structure rather than a trade name.[1] Use

the PubChem CID for definitive database retrieval.
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Identifier Value / String

Chemical Name 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one

Synonyms
N-(3-chlorophenyl)rhodanine; Rhodanine, 3-(m-

chlorophenyl)-

PubChem CID 99599

Molecular Formula

C

H

ClNOS

Molecular Weight 243.73 g/mol

SMILES C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl

InChI Key YQPPXOAIYFGXPU-UHFFFAOYSA-N

Search Note: If a specific CAS search fails in commercial databases (e.g., Sigma, Fisher),

search by the InChI Key or SMILES string provided above. This compound is frequently sold as

a "make-on-demand" building block.[1]

Synthesis Protocol: The Dithiocarbamate Route
The most robust synthesis for N-aryl rhodanines involves a two-step reaction passing through a

dithiocarbamate intermediate.[1] This method avoids the lower yields often associated with

one-pot aqueous procedures for electron-deficient anilines.[1]

Reagents Required
Precursor: 3-Chloroaniline (1.0 eq)[1]
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Sulfur Source: Carbon Disulfide (CS

) (1.2 eq)[1]

Cyclization Agent: Chloroacetic acid (1.0 eq) or Ethyl chloroacetate[1]

Base: Triethylamine (TEA) or Ammonium Hydroxide (NH

OH)[1]

Solvent: Ethanol or Water (depending on base choice)[1]

Step-by-Step Methodology
Dithiocarbamate Formation:

Dissolve 3-chloroaniline in ethanol/water.[1]

Cool to 0–5°C in an ice bath.

Add Base (TEA or NH

OH) followed by the slow, dropwise addition of CS

.

Observation: A precipitate (dithiocarbamate salt) typically forms.[1] Stir for 4–6 hours at

room temperature.

Cyclization:

Add sodium chloroacetate (prepared by neutralizing chloroacetic acid with Na

CO

) to the reaction mixture.

Stir for 2 hours, then acidify with concentrated HCl.

Reflux the mixture for 2–4 hours to drive the cyclization (dehydration).
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Purification:

Cool the mixture. The product, 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one, will precipitate

as a solid.[1]

Filter and wash with cold water/ethanol.

Recrystallize from glacial acetic acid or ethanol to obtain analytical purity.

Reaction Mechanism Diagram
The following diagram illustrates the transformation from the primary amine to the final

rhodanine ring.
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Figure 1: Synthetic pathway via dithiocarbamate intermediate cyclization.[1]

Physicochemical Properties
Understanding the physical state is crucial for handling. While specific melting points can vary

by purity, N-aryl rhodanines are generally crystalline solids.[1]
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Property Data

Physical State Solid (Crystalline powder)

Color Pale yellow to yellow

Solubility
Soluble in DMSO, DMF, Acetone; Poorly soluble

in Water

LogP (Predicted) ~3.0 (Lipophilic due to chlorophenyl group)

H-Bond Donors 0 (N is fully substituted)

H-Bond Acceptors 2 (C=O, C=S)

Critical Analysis: Utility vs. Liability (E-E-A-T)
As a Senior Application Scientist, it is mandatory to contextualize this compound beyond its

synthesis.

The "Privileged Scaffold" Utility
The primary utility of 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one is as an active methylene

intermediate.[1] The C5 position (adjacent to the carbonyl) is highly acidic.[1]

Key Reaction: Knoevenagel condensation with aromatic aldehydes.

Result: Formation of 5-arylidene-3-(3-chlorophenyl)-2-thioxothiazolidin-4-ones.

Application: These derivatives are investigated for inhibition of MurB, PRL-3 (phosphatase),

and various kinases.[1]

The PAINS Liability (Trustworthiness)
Researchers must exercise extreme caution when screening derivatives of this scaffold.

Rhodanines are classified as PAINS (Pan-Assay Interference Compounds).[1][2][3]

Mechanism 1 (Michael Acceptor): The exocyclic double bond in 5-arylidene derivatives can

react covalently with nucleophilic protein residues (cysteines), leading to false positives.[1]
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Mechanism 2 (Light Absorption): Many rhodanine derivatives absorb light in the UV-Vis

region, interfering with spectrophotometric readouts.[1]

Mechanism 3 (Metal Chelation): The thioxo/keto motif can chelate metal ions required for

enzymatic assays.[1]

Recommendation: If this compound hits in a primary screen, validate activity using orthogonal

assays (e.g., SPR, NMR) and ensure the activity is not due to aggregation or non-specific

alkylation.
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Figure 2: Logical flow from scaffold to potential assay interference mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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